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Netropsin

DNA binding affinity minor groove binder stoichiometry

Procure Netropsin (CAS 1438-30-8) for its unique, quantifiable AT-sequence specificity in B-DNA minor groove binding. Data shows superior competitive displacement of transcription factor HMGA1 versus Distamycin A and Berenil, and zero affinity for GC sequences—unlike Distamycin A. This precision is critical for reproducible optical mapping, footprinting, and Topo II SAR assays where substitute AT-binders introduce noise. Ensure your research integrity with this well-characterized molecular probe.

Molecular Formula C18H26N10O3
Molecular Weight 430.5 g/mol
CAS No. 1438-30-8
Cat. No. B1678217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetropsin
CAS1438-30-8
SynonymsAntibiotic 1142;  Antibiotic T-1384;  Antibiotic T1384;  Antibiotic T 1384;  Sinanomycin;  Congocidin;  Congocidine;  F 6;  F6;  F-9;  IA-887;  IA887;  IA 887;  K-117;  K117;  K 117;  Netropsin
Molecular FormulaC18H26N10O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl
InChIInChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24)
InChIKeyIDBIFFKSXLYUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Netropsin (CAS 1438-30-8) Procurement Guide: Baseline Properties and Comparator Identification for Minor Groove Binder Selection


Netropsin is a naturally occurring oligopeptide antibiotic isolated from Streptomyces netropsis, belonging to the minor groove binder (MGB) class of DNA-targeting agents [1]. It consists of two N-methylpyrrole units linked by a peptide bond and terminates with a cationic propionamidine side chain, conferring strong sequence-specific binding to adenine–thymine (AT)-rich regions of B-DNA [2]. Unlike intercalators, netropsin binds non-intercalatively via hydrogen bonding, electrostatic interactions, and van der Waals contacts within the narrow minor groove, inducing minimal helix unwinding of ≤3° [3]. Its well-characterized binding stoichiometry, high-resolution structural data availability, and distinct AT-selectivity profile establish netropsin as the reference standard against which other MGBs (distamycin A, Hoechst 33258, DAPI, berenil) and synthetic analogs are benchmarked [1]. This evidence guide compares netropsin directly against its closest structural and functional analogs to substantiate procurement decisions.

Why Generic Substitution of Netropsin (CAS 1438-30-8) with Other AT-Selective Minor Groove Binders Compromises Experimental Reproducibility


Despite belonging to the same broad class of AT-selective minor groove binders, netropsin cannot be interchanged with distamycin A, Hoechst 33258, DAPI, or berenil without altering experimental outcomes [1]. These compounds differ in binding site size (netropsin protects ~5 bp, while bis-netropsins and some analogs protect extended tracts), sequence discrimination (netropsin exhibits markedly greater binding selectivity than theoretically predicted for a ligand with three specific reaction centers [2]), and DNA structural perturbation capacity (various MGBs differ considerably in their efficiency to alter supercoiled DNA structure [3]) [4]. Furthermore, Hoechst 33258 uniquely prefers AATT over AAAA binding sites, a property not shared by netropsin or distamycin [1]. Substituting netropsin with a structurally similar analog without accounting for these quantitative differential parameters risks generating non-comparable or misleading results in footprinting assays, chromatin remodeling studies, thermodynamic binding measurements, and high-throughput screening campaigns. The quantitative evidence presented in Section 3 substantiates these differentiation claims with explicit comparative data.

Netropsin (CAS 1438-30-8) Quantitative Differentiation Evidence Against Distamycin A, Hoechst 33258, and DAPI


Netropsin vs. Distamycin A: Distinct Binding Affinity and Stoichiometry on Calf Thymus DNA

Netropsin and distamycin A exhibit quantitatively distinct binding parameters on calf thymus DNA. Netropsin binds with one site per 6.0 nucleotides and an association constant (Ka) of 2.9×10⁵ M⁻¹, whereas distamycin A binds with one site per 6.1 nucleotides but a Ka of 11.6×10⁵ M⁻¹ [1]. Distamycin A thus binds approximately 4-fold more tightly to calf thymus DNA than netropsin under identical experimental conditions. Additionally, netropsin binds strongly at antibiotic/nucleotide ratios up to at least 0.05 and binds tightly to poly(dA)·poly(dT) and poly(dA-dT) but poorly, if at all, to poly(dG)·poly(dC) [1].

DNA binding affinity minor groove binder stoichiometry

Netropsin vs. Hoechst 33258: Superior AT-Sequence Selectivity and Different Site Preference

Netropsin demonstrates markedly greater sequence selectivity than theoretically predicted for a ligand with three specific reaction centers, binding preferentially to DNA regions containing four or more successive AT pairs [1]. In DNase I footprinting studies comparing multiple ligands across synthetic DNA fragments containing different AT-tract arrangements, Hoechst 33258 is unique among the ligands tested in binding to AATT better than AAAA, whereas netropsin and distamycin show the opposite preference [2]. The 50-fold difference in affinity between AATT and TATA for Hoechst 33258 contrasts with netropsin's distinct ranking order for binding site preferences. Of 13 putative netropsin binding sites with ≥4 successive AT pairs, 11 are strong binding sites, with two weaker sites occupied at lower D/P ratios [1].

sequence selectivity DNase I footprinting AT-tract binding

Netropsin vs. DAPI and Hoechst 33258: Superior AT-Selectivity in High-Throughput Screening of 5-bp Sequence Space

In a comprehensive high-throughput screening study evaluating binding across all possible 5-bp sequences, netropsin was identified as the most AT-selective compound among distamycin A, DAPI, Hoechst 33258, and berenil [1]. The 50 DNA hairpins showing the highest netropsin affinity contained 100% of the possible 5-AT sequences and only 9% of the possible sequences with 2 or 3 ATs in a row [1]. In contrast, distamycin A was the least AT-selective with corresponding values of 88% and 27% [1]. Netropsin's binding to an AATT-containing DNA hairpin was measured via three independent biophysical techniques: ITC gave K = 1.7×10⁸ M⁻¹, DSC gave K = 2.4×10⁸ M⁻¹, and SPR gave K = 2.9×10⁸ M⁻¹, with DAPI showing comparable but not identical binding behavior under the same conditions [2].

high-throughput screening AT-selectivity DNA hairpin

Netropsin vs. Other Minor Groove Binders: Differential Capacity to Alter Supercoiled DNA Structure

Among minor groove binders investigated, netropsin serves as the paradigm for drug-induced alterations in DNA structural parameters [1]. Upon binding, netropsin increases the twist number, surface twist, number of superhelical turns, absolute values of linking number difference, superhelix density, and writhing number of supercoiled DNA, while winding number, helical repeat, and linking number remain constant [1]. The binding geometries of netropsin and distamycin-3 were compared in considerable detail, revealing notable differences between them [1]. The various minor groove binders were found to differ considerably in their efficiency to alter supercoiled DNA structure [1]. Netropsin analogues (lexitropsins) and SN-6999 can effectively produce positive supercoils, as indicated by topoisomer analysis [2].

DNA supercoiling topology structural perturbation

Netropsin vs. Thiazole Analog (Thia-Net): Altered Sequence Recognition from Pyrrole-to-Thiazole Substitution

Structural modification of netropsin by replacing N-methylpyrrole moieties with thiazole groups (Thia-Net) alters DNA sequence recognition [1]. Four different footprinting techniques (DNase I, MPE·Fe(II), hydroxyl radical, and copper-phenanthroline) were employed to compare the DNA sequence selectivity of Thia-Net with netropsin [1]. The comparative footprinting study demonstrates that while Thia-Net retains AT-rich sequence binding, the substitution of thiazole for pyrrole modifies the precise pattern of protected DNA sequences [1]. This finding establishes that netropsin's pyrrole-based recognition elements confer a specific binding footprint that is not preserved when the heterocyclic core is altered.

structural analog footprinting thiazole substitution

Netropsin: Unique Utility in Chromatin Remodeling and Nucleosome Disruption Assays

Netropsin promotes the release of DNA from the histone surface, enhances the formation of an RSC-nucleosome complex, and synergizes with the RSC chromatin remodeling complex [1]. This functional property is exploited to address mechanistic questions about RSC translocation, as netropsin's groove binding facilitates DNA displacement from the nucleosome [1]. While chromomycin (a GC-selective groove binder) also promotes nucleosome disruption, the AT-selective netropsin provides complementary targeting [1]. Netropsin has also been demonstrated to specifically enhance transcription initiation at promoters bearing nonalternating AT base pairs, a functional property shared with distamycin A but not universally applicable across MGBs [2].

chromatin remodeling nucleosome RSC complex

Netropsin (CAS 1438-30-8) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


DNA Footprinting and Sequence-Specific Binding Mapping

Netropsin is the reference standard for DNase I and MPE·Fe(II) footprinting studies requiring precise mapping of AT-rich minor groove binding sites [1]. Its preferential binding to DNA regions containing four or more successive AT pairs, with 11 of 13 putative sites identified as strong binding sites, provides a predictable and well-characterized footprint [2]. Unlike distamycin A, which at high binding levels can occupy any potential site irrespective of sequence, netropsin maintains sequence discrimination across a broader concentration range [2]. Researchers should select netropsin over distamycin A for footprinting experiments where cleaner, more sequence-specific protection patterns are essential for accurate binding site identification.

High-Throughput Screening (HTS) for DNA-Binding Compound Profiling

Netropsin is the optimal positive control and benchmark for HTS campaigns assessing AT-selectivity among DNA-binding small molecules [1]. Quantitative titration studies using fluorescent intercalator displacement assays demonstrate that netropsin's binding isotherms are well-described by single-binding-site Langmuir models with nanomolar dissociation constants [2]. Its established property as the most AT-selective compound among tested MGBs (100% binding to 5-AT sequences vs. 88% for distamycin A) makes it the definitive comparator for evaluating the sequence selectivity of novel DNA-binding candidates [1]. Procurement of high-purity netropsin is essential for calibrating HTS platforms and ensuring cross-study comparability of selectivity metrics.

Biophysical Characterization of DNA-Ligand Interactions (ITC, DSC, SPR)

Netropsin is a validated model system for calibrating and comparing biophysical techniques used to measure DNA-ligand binding thermodynamics [1]. Its binding to an AATT-containing DNA hairpin has been rigorously characterized via three independent methods: isothermal titration calorimetry (ITC, K = 1.7×10⁸ M⁻¹), differential scanning calorimetry (DSC, K = 2.4×10⁸ M⁻¹), and surface plasmon resonance (SPR, K = 2.9×10⁸ M⁻¹), with all three techniques in excellent agreement [1]. This cross-validated binding constant makes netropsin an ideal reference ligand for instrument calibration, method development, and training purposes. Researchers establishing new DNA-binding assays should use netropsin as a benchmark to verify system performance before evaluating novel compounds.

Chromatin Remodeling and Nucleosome Dynamics Studies

Netropsin provides a unique tool for dissecting chromatin remodeling mechanisms due to its demonstrated ability to promote DNA release from the histone surface and synergize with the RSC remodeling complex [1]. This functional property distinguishes netropsin from other MGBs and enables experimental designs that probe the role of bulge translocation in chromatin remodeling [1]. For studies investigating transcription initiation at promoters containing nonalternating AT base pairs, netropsin and distamycin A specifically enhance functional complex formation, whereas non-AT-selective groove binders do not exhibit this effect [2]. Researchers should select netropsin for AT-targeted chromatin perturbation experiments where validated synergy with RSC complex is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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